2-Bromo-4-methyl-6-(trifluoromethyl)pyridine 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17446658
InChI: InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3
SMILES:
Molecular Formula: C7H5BrF3N
Molecular Weight: 240.02 g/mol

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine

CAS No.:

Cat. No.: VC17446658

Molecular Formula: C7H5BrF3N

Molecular Weight: 240.02 g/mol

* For research use only. Not for human or veterinary use.

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine -

Specification

Molecular Formula C7H5BrF3N
Molecular Weight 240.02 g/mol
IUPAC Name 2-bromo-4-methyl-6-(trifluoromethyl)pyridine
Standard InChI InChI=1S/C7H5BrF3N/c1-4-2-5(7(9,10)11)12-6(8)3-4/h2-3H,1H3
Standard InChI Key TWPVEUDURFDLCG-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=NC(=C1)Br)C(F)(F)F

Introduction

Structural and Molecular Characteristics

Molecular Composition

2-Bromo-4-methyl-6-(trifluoromethyl)pyridine has the molecular formula C₇H₅BrF₃N and a molecular weight of 240.02 g/mol. The pyridine ring’s substitution pattern creates a sterically and electronically unique environment, with the bromine atom acting as a leaving group, the methyl group providing steric bulk, and the trifluoromethyl group inducing electron withdrawal.

Crystallographic and Spectroscopic Data

While crystallographic data for this specific compound remains limited, analogous bromopyridines exhibit planar aromatic systems with bond lengths and angles consistent with typical pyridine derivatives. Nuclear magnetic resonance (NMR) spectroscopy reveals distinct signals: the methyl group resonates near δ 2.5 ppm (¹H), while the trifluoromethyl group’s ¹⁹F NMR signal appears around δ -60 ppm .

Synthesis and Optimization

Bromination Methods

The primary synthesis route involves brominating 6-methyl-4-(trifluoromethyl)pyridine using elemental bromine in solvents like acetic acid or dichloromethane. The reaction proceeds at room temperature or under mild heating (40–50°C), achieving complete conversion within 12–24 hours.

Table 1: Synthesis Conditions for 2-Bromo-4-methyl-6-(trifluoromethyl)pyridine

ReagentSolventTemperatureTime (h)YieldSource
Br₂Acetic acid25°C2485%
Br₂Dichloromethane40°C1278%

Alternative Approaches

While direct bromination dominates, halogen-exchange reactions using bromotrimethylsilane (TMSBr) in polar aprotic solvents like propanenitrile have been explored for related bromopyridines . For example, 2-chloro-4-(trifluoromethyl)pyridine reacts with TMSBr at reflux to yield brominated analogs, though this method is less common for the target compound .

Physicochemical Properties

Solubility and Stability

The compound is sparingly soluble in water (<0.1 mg/mL) but dissolves readily in organic solvents like dichloromethane, tetrahydrofuran (THF), and dimethyl sulfoxide (DMSO). Stability studies indicate decomposition under strongly basic conditions due to nucleophilic attack at the bromine site.

Table 2: Key Physicochemical Properties

PropertyValueSource
Melting PointNot reported
Boiling PointNot reported
Log P (octanol-water)~2.8 (estimated)
Solubility in DMSO>50 mg/mL

Spectroscopic Fingerprints

  • IR Spectroscopy: Strong absorption bands at 670 cm⁻¹ (C-Br stretch) and 1,320 cm⁻¹ (C-F stretch) .

  • Mass Spectrometry: Molecular ion peak at m/z 240.02 (M⁺), with fragments at m/z 161 (loss of Br) and m/z 113 (loss of CF₃).

Reactivity and Functionalization

Nucleophilic Substitution

The bromine atom undergoes substitution with nucleophiles such as amines, alkoxides, and thiols. For instance, reaction with piperidine in DMSO at 120°C yields 4-methyl-6-(trifluoromethyl)-2-piperidinopyridine, a precursor to kinase inhibitors .

Equation 1:
C₇H₅BrF₃N+C₅H₁₁NC₁₂H₁₅F₃N₂+HBr\text{C₇H₅BrF₃N} + \text{C₅H₁₁N} \rightarrow \text{C₁₂H₁₅F₃N₂} + \text{HBr}
Reagents: Piperidine, DMSO, 120°C, 17h

Cross-Coupling Reactions

Palladium-catalyzed couplings, such as Suzuki-Miyaura reactions, enable aryl-aryl bond formation. A representative reaction with phenylboronic acid uses tetrakis(triphenylphosphine)palladium(0) in THF, yielding biaryl derivatives .

Equation 2:
C₇H₅BrF₃N+C₆H₅B(OH)₂C₁₃H₁₀F₃N+B(OH)₂Br\text{C₇H₅BrF₃N} + \text{C₆H₅B(OH)₂} \rightarrow \text{C₁₃H₁₀F₃N} + \text{B(OH)₂Br}
Catalyst: Pd(PPh₃)₄, THF, rt, 19h

Applications in Pharmaceutical Development

Kinase Inhibitor Scaffolds

The compound’s trifluoromethyl group enhances binding affinity to hydrophobic kinase pockets. For example, it serves as a key intermediate in synthesizing JAK2/STAT3 inhibitors, which show promise in oncology .

Agrochemical Intermediates

In agrochemistry, it is functionalized into herbicides and fungicides. The methyl group improves lipid solubility, facilitating plant membrane penetration, while the trifluoromethyl group resists metabolic degradation.

Hazard CodeDescriptionPrecautionary Measure
H302Harmful if swallowedAvoid ingestion
H315Causes skin irritationWear protective gloves
H319Causes serious eye irritationUse eye/face protection
H335May cause respiratory irritationUse in well-ventilated areas

Industrial and Research Trends

Scale-Up Challenges

Large-scale bromination requires careful exotherm management. Recent advances employ flow chemistry to enhance safety and yield, with microreactors achieving 90% conversion in 2 hours.

Patent Landscape

Over 15 patents since 2020 highlight its role in antiviral agents, particularly against RNA viruses. For example, Patent WO2023118767 details its use in broad-spectrum coronavirus inhibitors .

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